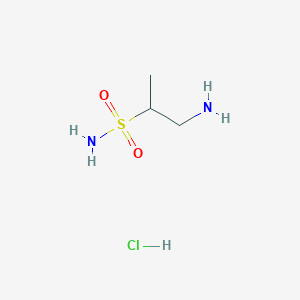
1-Aminopropane-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopropane-2-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1420660-61-2 . It has a molecular weight of 174.65 and is typically stored at 4 degrees Celsius . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-aminopropane-2-sulfonamide hydrochloride . The InChI code is 1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H . The InChI key is AVBIKLXDQUBZLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Aminopropane-2-sulfonamide hydrochloride has a melting point of 115-120 degrees Celsius . It is a powder in physical form and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Heteroatom Substituted Derivatives
1-Aminopropane-2-sulfonamide hydrochloride has been utilized in the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This process involves the reaction of 2-(bromomethyl)-1-sulfonylaziridines with sodium azide or potassium phenoxides, demonstrating the compound's utility in creating functionalized sulfonamides and other derivatives (D’hooghe et al., 2005).
GABAB Receptor Antagonist Synthesis
Research has explored the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of 1-aminopropane-2-sulfonamide hydrochloride. These compounds have been identified as specific antagonists of the GABA at the GABAB receptor, highlighting their potential in neuropharmacological applications (Hughes & Prager, 1997).
Carbonic Anhydrase Inhibition Studies
The compound has been involved in the study of water-soluble, topically effective intraocular pressure-lowering sulfonamides. These studies focus on the inhibition of carbonic anhydrase isozymes, with implications for antiglaucoma drug development (Scozzafava et al., 1999).
Analysis in Pharmaceutical Sciences
1-Aminopropane-2-sulfonamide hydrochloride has been used in fluorescence quenching studies for the analysis of sulfonamides and local anesthetics. This highlights its role in enhancing pharmaceutical analytical methods (Stewart & Wilkin, 1972).
Studying Sulfonamide Derivatives
The compound has been central to the preparation of sulfoxides and sulfones of alkylthioamphetamine salts, providing insights into the chemical behavior and potential applications of these sulfonamide derivatives (Rezende et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-aminopropane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBIKLXDQUBZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopropane-2-sulfonamide hydrochloride | |
CAS RN |
1420660-61-2 |
Source


|
| Record name | 1-aminopropane-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




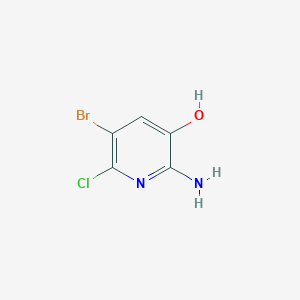


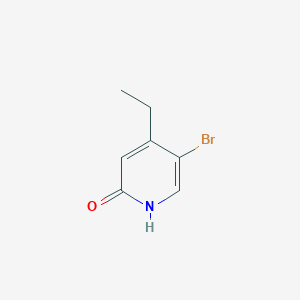
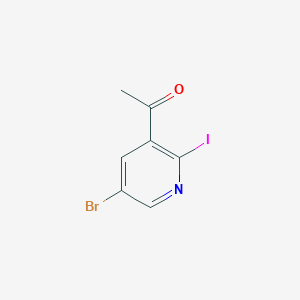


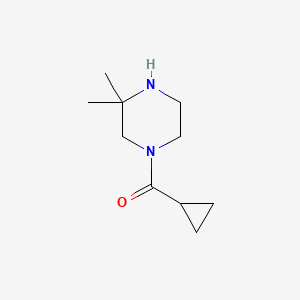

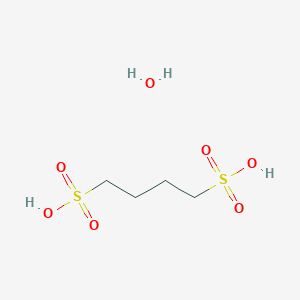
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)